molecular formula C11H8O5 B11885301 (7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid CAS No. 15176-77-9

(7-Hydroxy-2-oxo-2H-1-benzopyran-8-yl)acetic acid

Cat. No.: B11885301
CAS No.: 15176-77-9
M. Wt: 220.18 g/mol
InChI Key: XCZKMROBTJUSIZ-UHFFFAOYSA-N
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Description

2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid is a chemical compound with the molecular formula C11H8O5 and a molecular weight of 220.18 g/mol . This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid typically involves the reaction of 7-hydroxycoumarin with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-ketocoumarin derivatives, while reduction of the carbonyl group can produce 7-hydroxy-2H-chromen-8-ylmethanol .

Scientific Research Applications

2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of 2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the coumarin ring can interact with enzymes and receptors. These interactions can modulate biological processes such as oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxycoumarin: Shares the coumarin core structure but lacks the acetic acid moiety.

    2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid: Similar structure but with the acetic acid group at a different position.

    Umbelliferone: Another coumarin derivative with similar biological activities.

Uniqueness

2-(7-Hydroxy-2-oxo-2H-chromen-8-yl)acetic acid is unique due to the presence of both the hydroxyl and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

15176-77-9

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

2-(7-hydroxy-2-oxochromen-8-yl)acetic acid

InChI

InChI=1S/C11H8O5/c12-8-3-1-6-2-4-10(15)16-11(6)7(8)5-9(13)14/h1-4,12H,5H2,(H,13,14)

InChI Key

XCZKMROBTJUSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)CC(=O)O)O

Origin of Product

United States

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